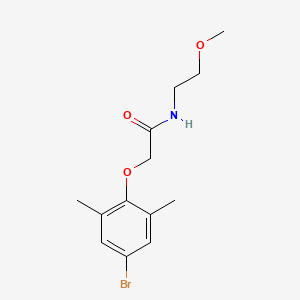![molecular formula C17H16N2OS B4740621 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4740621.png)
3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone, also known as MBQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MBQ is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored in detail.
Mécanisme D'action
The mechanism of action of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been explored through various studies. In medicine, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, the luminescent properties of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone have been attributed to its ability to transfer energy through a mechanism known as Förster resonance energy transfer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone have been explored through various studies. In medicine, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to reduce the levels of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In agriculture, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of key enzymes involved in the metabolic pathways of weeds and fungi. In materials science, the luminescent properties of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone have been shown to be influenced by factors such as solvent polarity and temperature.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various fields of scientific research. One limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in certain solvents, which can affect its properties and applications.
Orientations Futures
There are several future directions for the study of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone. In medicine, future studies could focus on the development of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone-based drugs for the treatment of cancer and inflammatory diseases. In agriculture, future studies could focus on the optimization of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone-based pesticides for improved efficacy and reduced environmental impact. In materials science, future studies could focus on the development of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone-based materials with enhanced luminescent properties and applications. Overall, the study of 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has the potential to lead to significant advancements in various fields of scientific research.
Applications De Recherche Scientifique
3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the development of new drugs. In agriculture, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to exhibit herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In materials science, 3-methyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has been shown to exhibit luminescent properties, making it a potential candidate for the development of new materials.
Propriétés
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-21-17-18-15-9-4-3-8-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNFEEWVQWGNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)

![(2-bromo-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4740564.png)

![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4740623.png)

![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)